Cas no 660837-08-1 (6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine)

6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-N3-[4-(3-pyridyl)thiazol-2-yl]benzene-1,3-diamine
- 6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine
- JKQOCRHWVAAVFB-UHFFFAOYSA-N
- 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine
- 4-Methyl-N3-(4-pyridin-3-yl-thiazol-2-yl)-benzene-1,3-diamine
- SCHEMBL1096303
- 660837-08-1
- C15H14N4S
- 6-Methyl-N1-[4-(3-pyridyl)-2-thiazolyl]-1,3-benzenediamine
- SB17885
- MFCD12405578
- 4-Methyl-N3-[4-(3-pyridinyl)-2-thiazolyl]-1,3-benzenediamine dihydrochloride
- 4-methyl-3-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,3-diamine
- BS-52029
- 4-methyl-N'-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,3-diamine
- 2-(2-methyl-5-aminophenylamino)-4-(3-pyridyl)thiazole
- 1143459-92-0
- 6-METHYL-N1-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]BENZENE-1,3-DIAMINE
- SY233448
- DB-216338
- EN300-18774872
- NS00003899
-
- MDL: MFCD12405578
- インチ: InChI=1S/C15H14N4S/c1-10-4-5-12(16)7-13(10)18-15-19-14(9-20-15)11-3-2-6-17-8-11/h2-9H,16H2,1H3,(H,18,19)
- InChIKey: JKQOCRHWVAAVFB-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)N)N=C2NC(=CS2)C3=CN=CC=C3
計算された属性
- せいみつぶんしりょう: 282.09391764g/mol
- どういたいしつりょう: 282.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 92.1Ų
6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18774872-0.1g |
6-methyl-N1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine |
660837-08-1 | 95% | 0.1g |
$247.0 | 2023-09-18 | |
Enamine | EN300-18774872-0.05g |
6-methyl-N1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine |
660837-08-1 | 95% | 0.05g |
$166.0 | 2023-09-18 | |
Aaron | AR00FGZV-250mg |
4-Methyl-n3-(4-pyridin-3-yl-thiazol-2-yl)-benzene-1,3-diaMine |
660837-08-1 | 97% | 250mg |
$78.00 | 2025-02-12 | |
Aaron | AR00FGZV-1g |
4-Methyl-n3-(4-pyridin-3-yl-thiazol-2-yl)-benzene-1,3-diaMine |
660837-08-1 | 97% | 1g |
$219.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536777-5g |
6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine |
660837-08-1 | 98% | 5g |
¥5229.00 | 2024-05-04 | |
1PlusChem | 1P00FGRJ-100mg |
4-Methyl-n3-(4-pyridin-3-yl-thiazol-2-yl)-benzene-1,3-diaMine |
660837-08-1 | 97% | 100mg |
$84.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536777-1g |
6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine |
660837-08-1 | 98% | 1g |
¥1494.00 | 2024-05-04 | |
A2B Chem LLC | AH20767-250mg |
6-Methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine |
660837-08-1 | 97% | 250mg |
$99.00 | 2023-12-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194234A-1g |
6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine |
660837-08-1 | 0.97 | 1g |
¥2482.2 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536777-100mg |
6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine |
660837-08-1 | 98% | 100mg |
¥310.00 | 2024-05-04 |
6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamineに関する追加情報
Introduction to 6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine (CAS No. 660837-08-1)
6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine, with the CAS number 660837-08-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles and is characterized by its unique structural features, which include a thiazole ring, a pyridine moiety, and a benzene ring substituted with methyl and diamine groups. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various pharmacological studies.
The synthesis of 6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine involves several well-defined steps. Typically, the synthesis begins with the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. Subsequently, the pyridine moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura or Sonogashira coupling. The final step involves the introduction of the diamine functionality through amination reactions. The precise synthetic route can vary depending on the specific starting materials and reaction conditions employed.
Recent studies have highlighted the potential of 6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine in various biological contexts. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine has also been investigated for its anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be a valuable lead for developing new anticancer agents.
The pharmacokinetic profile of 6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine has also been studied to assess its suitability for clinical development. In animal models, this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters such as half-life and clearance rate. These properties are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 6-methyl-N1-4-(pyridin-3-yl)-1,3-thiazol-2-ylbenzene-1,3-diamine. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 6-methyl-N1-4-(pyridin-3-y l)-1 , 3 -thiazo l - 2 - y l b en z ene - 1 , 3 - d iami ne (CAS No . 6 608 37 - 08 - 1) is a promising compound with diverse biological activities. Its anti-inflammatory and anticancer properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its potential use in treating various diseases.
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